molecular formula C10H10Cl2O2 B2881345 Methyl 3-(3,4-dichlorophenyl)propanoate CAS No. 115706-17-7

Methyl 3-(3,4-dichlorophenyl)propanoate

Cat. No.: B2881345
CAS No.: 115706-17-7
M. Wt: 233.09
InChI Key: XEZJYFIONVJYSX-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)propanoate is an organic ester featuring a propanoate backbone substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.10 g/mol (inferred from analogs in ).

Properties

IUPAC Name

methyl 3-(3,4-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZJYFIONVJYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorophenyl)propanoate typically involves the esterification of 3-(3,4-dichlorophenyl)propanoic acid. One common method includes the reaction of 3-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction mixture is refluxed for several hours, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-(3,4-dichlorophenyl)propanoate with structurally or functionally related compounds, highlighting key differences in structure, properties, and applications:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Route Applications References
This compound Propanoate ester with 3,4-dichlorophenyl substituent C₁₀H₁₀Cl₂O₂ 233.10 Ester, dichlorinated aromatic ring Likely esterification of 3-(3,4-dichlorophenyl)propanoic acid with methanol Potential intermediate in agrochemicals or pharmaceuticals (inferred) -
Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate Propanoate ester with 3,4-dichlorophenyl and amino substituents C₁₀H₁₁Cl₂NO₂ 248.11 Ester, amino group, dichlorinated aromatic ring Not specified; likely involves chiral synthesis or enzymatic resolution Pharmaceutical intermediate (e.g., peptide synthesis or bioactive molecules)
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) Urea derivative with 3,4-dichlorophenyl and dimethyl groups C₉H₁₀Cl₂N₂O 233.10 Urea, dichlorinated aromatic ring Reaction of 3,4-dichloroaniline with methyl haloformate and dimethylamine Herbicide, photosynthetic inhibitor in algae studies
BD 1008 N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide C₁₇H₂₆Br₂Cl₂N₂ 493.12 Amine, dichlorinated aromatic ring, pyrrolidine Multi-step alkylation and bromination Sigma-1 receptor ligand; neurological research
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate Propanoate ester with sulfanyl-linked quinazolinone and nitro groups C₁₉H₁₆N₃O₅S 398.41 Ester, sulfanyl, nitro, quinazolinone Condensation of thiol-containing quinazolinone with methyl propanoate derivatives Anticancer or antimicrobial research (inferred from structural motifs)
Methyl-3-(2-O-α-D-glucopyranosyl-4-methoxy-phenyl)propanoate Propanoate ester with glycosylated and methoxy-substituted phenyl group C₁₇H₂₂O₉ 370.35 Ester, glycoside, methoxy Enzymatic glycosylation or chemical coupling of glucopyranosyl to phenylpropanoate Natural product with potential antioxidant or anti-inflammatory activity

Key Observations:

Structural Variations: Substituents: this compound lacks the amino (), glycoside (), or urea () groups found in analogs, simplifying its synthesis but limiting functional diversity. Aromatic Ring: The 3,4-dichloro substitution is shared with BD 1008 and DCMU, conferring lipophilicity and stability, but differs from the methoxy or glycosylated analogs ().

Physicochemical Properties: The dichlorophenyl group increases molecular weight and hydrophobicity compared to non-halogenated esters (e.g., ’s compound 3). The amino-substituted analog () has higher polarity due to the NH₂ group, enhancing solubility in polar solvents.

Pharmaceuticals: BD 1008 () and the amino-substituted ester () highlight roles in drug discovery, particularly for neurological targets.

Synthetic Accessibility :

  • The target compound’s synthesis is simpler than glycosylated () or heterocyclic derivatives (), requiring only esterification of the corresponding acid.

Biological Activity

Methyl 3-(3,4-dichlorophenyl)propanoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a propanoate backbone with a dichlorophenyl substituent. The presence of two chlorine atoms on the phenyl ring enhances its chemical reactivity and biological activity by improving binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator in various biochemical pathways, influencing enzymatic activities crucial for cellular functions.
  • Receptor Interaction : Initial studies suggest that it interacts with neurotransmitter receptors, which could explain its potential therapeutic effects in neurological disorders.

Pharmacological Properties

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Potential : The compound has also been investigated for its analgesic effects, potentially providing relief from pain through modulation of pain pathways in the central nervous system.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 3-(4-chlorophenyl)propanoateSingle chlorine substitutionModerate anti-inflammatory effects
Methyl 3-(3-chlorophenyl)propanoateOne chlorine atomLimited analgesic properties
Ethyl 3-(3,4-dichlorophenyl)propanoateEthyl group may alter pharmacokineticsEnhanced receptor interaction

This compound stands out due to its dual chlorine substitutions, which enhance stability and binding properties compared to similar compounds.

Study on Anti-inflammatory Activity

A study conducted by researchers focused on the anti-inflammatory effects of this compound in a rodent model. The results indicated significant reductions in pro-inflammatory cytokines when administered at specific dosages. This suggests a potential role in managing inflammatory diseases.

Analgesic Research

In another study exploring analgesic properties, the compound was tested against standard pain models. Results showed that it effectively reduced pain responses comparable to established analgesics, indicating its potential as a therapeutic agent.

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